Fmoc-Sieber-polystyrene resin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Sieber-polystyrene resin, also known as Sieber Resin or Sieber Amide Resin, is an acid-labile carrier used for solid-phase synthesis of peptide amides . It is often used in the synthesis of protected peptide fragments in fragment condensation strategies for the synthesis of long peptides .

Synthesis Analysis

The synthesis of peptides using Fmoc-Sieber-polystyrene resin involves solid-phase peptide synthesis (SPPS) techniques . The key steps of Fmoc-SPPS include: (1) anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, (2) N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and (3) removal of the side chain protecting groups and release of the fully assembled peptide from the resin via acid treatment .Molecular Structure Analysis

The molecular structure of the Fmoc-Sieber-polystyrene resin is determined by the Fmoc group as the N α -protecting group (Fmoc-SPPS) and the resin itself . The resin is a polymer which swells in organic solvents and expands as the peptide grows .Chemical Reactions Analysis

The chemical reactions involved in the use of Fmoc-Sieber-polystyrene resin are primarily those of solid-phase peptide synthesis (SPPS) . This includes the coupling of the first Fmoc-amino acid to the resin, the removal of the temporary protecting group masking the α-amino group, and the continuation of the synthesis cycle from the C-terminus towards the N-terminus until the desired protected peptide is obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of the Fmoc-Sieber-polystyrene resin are determined by the resin and the linker . The resin determines the physical properties, such as the swelling of the peptidylresin, and may also limit the conditions and chemistries under which the resins are stable .Aplicaciones Científicas De Investigación

1. Peptide and Non-Peptide Molecule Synthesis

Fmoc-Sieber-polystyrene resin is utilized in the synthesis of peptides using an Fmoc-amino acid/carboxyl-linked protocol. This resin has been increasingly employed for the synthesis of pseudopeptide and non-peptide molecules displaying a broad range of biological activities (Hoekstra, 2001).

2. Construction of Hydroxamic Acids

Using N-Fmoc-hydroxylamine, a novel methodology involving the Fmoc-Sieber-polystyrene resin has been developed for the synthesis of hydroxamic acids, including peptidyl hydroxamic acids (Mellor, Mcguire, & Chan, 1997).

3. Synthesis of Tetrahydro-β-Carbolines

The resin is used in a process where l-Tryptophan immobilized on polystyrene−Wang resin undergoes a reaction with an aldehyde and Fmoc-amino acid chloride, resulting in the formation of tetrahydro-β-carbolines (Wang & Ganesan, 1999).

4. Synthesis of α-Aminoboronic Acid Peptides

The Fmoc-Sieber-polystyrene resin is also pivotal in the solid-phase synthesis of α-aminoboronic acid peptides, simplifying the process and enhancing purity (Daniels & Stivala, 2018).

5. Synthesis of Peptide-Boronic Acids

This resin facilitates the synthesis of peptides and peptidomimetics with a C-terminal boronic acid group, offering a versatile approach to aryl and alkyl aminoboronic acids without additional purification steps (Behnam, Sundermann, & Klein, 2016).

6. Support for Peptide Synthesis

The Fmoc-Sieber-polystyrene resin is found to be an excellent support for peptide synthesis using Fmoc chemistry, often resulting in high purities of crude peptides (Sparrow, Knieb-Cordonier, Obeyseskere, & McMurray, 1996).

Mecanismo De Acción

Target of Action

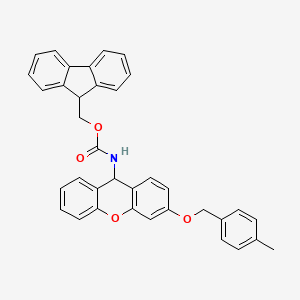

The primary target of Fmoc-Sieber-PS resin is the amino group of the resin . The Fmoc group, or 9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate, is a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The Fmoc group is used in the SPPS process to protect the amino group of the resin . The coupling of the first Fmoc-amino acid occurs at the amino group of the resin, forming an amide bond . The Fmoc group must be removed to furnish free amino groups that will react with activated carboxyl components for peptide bond formation . The removal of the Fmoc group results in the resin without the Fmoc group, which is then protonated, resulting in the final product of resin with a free –NH2 group .

Biochemical Pathways

The Fmoc-Sieber-PS resin is primarily used in the solid-phase peptide synthesis (SPPS) process . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the amino group during this process .

Pharmacokinetics

The properties of the resin, such as its swelling in various solvents, can impact the efficiency and success of the peptide synthesis process .

Result of Action

The result of the action of Fmoc-Sieber-PS resin in SPPS is the formation of a peptide chain. The Fmoc group protects the amino group during the synthesis, allowing for the controlled addition of amino acids to the growing peptide chain .

Action Environment

The action of Fmoc-Sieber-PS resin is influenced by various environmental factors. For instance, the choice of solvent can affect the swelling of the resin, which in turn can impact the efficiency of the peptide synthesis process . Additionally, the stability of the resin and the Fmoc group can be affected by the conditions and chemistries used during the synthesis .

Direcciones Futuras

The future of Fmoc-Sieber-polystyrene resin lies in its continued use in the synthesis of peptides for various applications, including as therapeutics and for research purposes . Its use in solid-phase peptide synthesis (SPPS) makes it a valuable tool in the production of peptides, especially for peptides less than 50 residues .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBIXSNGAYLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)

![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)

![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)

![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)

![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)

![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)